1-(4-Fluoro-2-methylphenyl)-1-cyclopropyl ethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-cyclopropyl-1-(4-fluoro-2-methylphenyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO/c1-8-7-10(13)5-6-11(8)12(2,14)9-3-4-9/h5-7,9,14H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJXFHQOLPCTTHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C(C)(C2CC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Pathways and Methodologies for 1 4 Fluoro 2 Methylphenyl 1 Cyclopropyl Ethanol
General Synthetic Approaches to the Compound Class
A common and direct method for constructing tertiary alcohols like 1-(4-Fluoro-2-methylphenyl)-1-cyclopropyl ethanol (B145695) is through the use of Grignard reagents. A plausible and efficient pathway involves the reaction of a specifically substituted aryl Grignard reagent with an appropriate ketone. In this case, the synthesis would likely proceed by first preparing 4-fluoro-2-methylphenylmagnesium bromide. chemicalbook.comsigmaaldrich.com This Grignard reagent is then reacted with cyclopropyl (B3062369) methyl ketone. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone, leading to the formation of a magnesium alkoxide intermediate. Subsequent workup with an aqueous acid protonates the alkoxide to yield the final tertiary alcohol product, 1-(4-Fluoro-2-methylphenyl)-1-cyclopropyl ethanol. libretexts.org
Strategies for Introducing the Fluorine Atom onto Phenyl Precursors
The introduction of a fluorine atom onto a phenyl ring is a critical step in the synthesis of the precursor, 1-bromo-4-fluoro-2-methylbenzene, which is used to generate the necessary Grignard reagent. chemicalbook.com Several methods exist for the fluorination of aromatic compounds.
One common strategy is nucleophilic aromatic substitution, although this often requires harsh conditions and is dependent on the electronic nature of the aromatic ring. More contemporary and versatile methods include:
Deoxyfluorination of Phenols: Phenols can be converted directly to aryl fluorides. This transformation can be achieved using specialized reagents that replace the hydroxyl group with a fluorine atom in a single step. nih.gov This method is advantageous as phenols are often readily available starting materials.
Fluorination of Arylboronic Acids: Arylboronic acids and their derivatives (like boronate esters) have become popular precursors for fluorination. medchemexpress.com These compounds can undergo fluorination through reactions mediated by transition metals, such as copper or palladium. medchemexpress.com For instance, copper-mediated fluorination can be performed using readily available fluoride (B91410) sources. medchemexpress.com This approach offers mild reaction conditions and a broad tolerance for various functional groups.
These strategies provide reliable routes to synthesize the fluorinated phenyl precursors required for the subsequent steps in the creation of this compound.
Carbonyl Reduction Methodologies for Alcohol Formation
While the primary route to the target tertiary alcohol is via a Grignard addition to a ketone, it is relevant to discuss carbonyl reduction in the context of synthesizing related secondary or primary cyclopropyl carbinols. chemicalbook.com For instance, if (4-fluoro-2-methylphenyl)(cyclopropyl)methanone were reduced, it would yield a secondary alcohol.
The reduction of a carbonyl group (ketone or aldehyde) to an alcohol is a fundamental transformation in organic synthesis. The most common methods involve the use of metal hydride reagents. The choice of reagent depends on the reactivity of the carbonyl compound and the presence of other functional groups.
| Reagent | Substrates Reduced | Typical Solvents |
| Sodium Borohydride (B1222165) (NaBH₄) | Aldehydes, Ketones | Protic solvents (e.g., Methanol, Ethanol) |
| Lithium Aluminum Hydride (LiAlH₄) | Aldehydes, Ketones, Esters, Carboxylic Acids | Aprotic solvents (e.g., Diethyl ether, THF) |
Sodium borohydride is a milder reducing agent and is selective for aldehydes and ketones. In contrast, lithium aluminum hydride is a much stronger reducing agent capable of reducing a wider range of carbonyl compounds, including esters and carboxylic acids. For the synthesis of cyclopropyl carbinols from corresponding cyclopropyl esters, a reduction using sodium borohydride in the presence of a Lewis acid catalyst can be employed under mild conditions. google.com
Stereoselective Synthesis of this compound
The target molecule contains a chiral center at the carbon atom bearing the hydroxyl group. The synthesis of a single enantiomer (an enantioenriched product) requires stereoselective methods. These methods focus on controlling the three-dimensional arrangement of atoms during the reaction.
Asymmetric Cyclopropanation Reactions Utilizing Chiral Ligands
The use of chiral ligands in transition metal-catalyzed reactions is a powerful strategy for achieving high enantioselectivity. In the context of cyclopropanation, copper and rhodium catalysts are commonly employed.
Copper-Catalyzed Cyclopropanation: Copper(I) complexes with chiral ligands, such as bis(oxazolines) (BOX) or sidearm-modified bisoxazolines (SaBOX), are effective for the asymmetric cyclopropanation of olefins with diazoacetates. cnreagent.com The choice of ligand is crucial, as its structure creates a chiral environment around the metal center, influencing the facial selectivity of the carbene addition to the alkene.
Dioxaborolane Ligands: For the cyclopropanation of allylic alcohols, chiral dioxaborolane ligands have proven to be highly effective controllers. chemicalbook.com Derived from tartaric acid amides, these ligands can direct the Simmons-Smith cyclopropanation to produce cyclopropylmethanols with high enantiomeric excesses. chemicalbook.com This method is reliable for a range of allylic alcohols. chemicalbook.com
Below is a table summarizing some common chiral ligands and their applications in asymmetric cyclopropanation:
| Ligand Class | Metal Catalyst | Typical Substrate | Key Features |
| Bis(oxazolines) (BOX) | Copper (I) | Alkenes | High enantioselectivity for various olefins. |
| Dioxaborolanes | Zinc (carbenoid) | Allylic Alcohols | Excellent chiral control in Simmons-Smith reactions. |
| Pyridine-bis(oxazoline) (Pybox) | Cobalt | Alkenes | Effective for non-stabilized carbenes. |
| Sidearm-modified bisoxazolines (SaBOX) | Copper (I) | 1,2-disubstituted olefins | Improved reactivity and stereoselectivity. cnreagent.com |
Chiral Auxiliary and Ligand-Controlled Syntheses for Enantioenrichment
A chiral auxiliary is a stereogenic compound that is temporarily attached to a substrate to control the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, having served its purpose of directing the formation of a specific stereoisomer.
Evans Auxiliaries: Oxazolidinones, often referred to as Evans auxiliaries, are widely used for stereoselective transformations, including alkylation and aldol (B89426) reactions. In the context of synthesizing a precursor to the target molecule, an Evans auxiliary could be used to control the stereoselective alkylation of an enolate, thereby setting a chiral center that could be elaborated into the final product.
Oppolzer's Sultam: Camphorsultam, also known as Oppolzer's sultam, is another effective chiral auxiliary. It is structurally rigid and can provide a high degree of stereocontrol in reactions such as Michael additions, Claisen rearrangements, and cycloadditions. For instance, it has been used to direct stereoselective α-hydroxylation of amides, which could be a potential route to introduce the chiral alcohol moiety.
These ligand- and auxiliary-controlled methods represent the forefront of asymmetric synthesis, providing the tools necessary to produce complex chiral molecules like this compound in an enantiomerically pure form.
Diastereoselective Pathways in Alcohol Synthesis
The synthesis of this compound, a tertiary alcohol with a chiral center, necessitates careful control of stereochemistry. While specific diastereoselective routes to this exact compound are not extensively detailed in publicly available literature, established principles of asymmetric synthesis can be applied. A primary strategy involves the diastereoselective addition of an organometallic reagent to a prochiral ketone precursor, cyclopropyl (4-fluoro-2-methylphenyl) ketone.
The stereochemical outcome of such additions is governed by several factors, including the nature of the nucleophile, the solvent, and the presence of chelating agents or chiral auxiliaries. For instance, chelation-controlled additions are a powerful tool for directing the approach of a nucleophile. If a precursor to the cyclopropyl ketone contained a nearby coordinating group (e.g., an α-alkoxy substituent), the organometallic reagent could coordinate with both the carbonyl oxygen and the heteroatom, leading to a rigid, cyclic transition state. This conformation would then direct the nucleophile to attack from the less sterically hindered face, resulting in a specific diastereomer.
The choice of the organometallic reagent is also critical. Grignard reagents, organolithium compounds, and organozinc reagents exhibit different levels of reactivity and stereoselectivity. The diastereomeric ratio of the product can be significantly influenced by the metal cation's ability to form chelates and the steric bulk of the nucleophile itself.
Transition Metal-Catalyzed Syntheses Involving the Compound
Transition metals play a crucial role in modern organic synthesis, offering efficient and selective methods for forming key bonds within the target molecule. Several catalytic strategies are pertinent to the synthesis of this compound and its precursors.
Nickel-Catalyzed Reductive Coupling Reactions for Cyclopropyl Ring Opening
While not a direct pathway to the target compound, nickel-catalyzed reductive coupling reactions of cyclopropyl ketones are a significant transformation of related structures. These reactions involve the ring-opening of the cyclopropane (B1198618), a process that can be used to generate more complex acyclic ketone structures. In this context, a cyclopropyl ketone precursor could be coupled with an unactivated alkyl bromide in the presence of a nickel catalyst and a reducing agent like zinc powder. nsf.govacs.org
The reaction typically proceeds via the formation of a nickeladihydropyran intermediate after oxidative addition of the cyclopropyl ketone to a low-valent nickel species. nsf.gov This intermediate, which is effectively a γ-metallated enolate, can then participate in cross-coupling with the alkyl electrophile. nsf.gov The regioselectivity of the ring opening is a key aspect, with cleavage often occurring at the less-substituted C–C bond of the cyclopropane ring. acs.org
Table 1: Nickel-Catalyzed Reductive Cross-Coupling of Aryl Cyclopropyl Ketones
| Catalyst System | Coupling Partner | Reductant | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Ni(ClO₄)₂·6H₂O / bipyridine | Alkyl Bromide | Zn powder | DMA | 40 | 50-90 | nsf.gov |
| NiBr₂(dme) / phenanthroline | Alkyl Bromide | Zn powder | Methanol | 60 | 70-95 | acs.org |
| Ni(cod)₂ / IMes·HCl | Bis(pinacolato)diboron | MeOK (base) | - | 50 | ~92 | organic-chemistry.org |
Palladium-Catalyzed Cross-Coupling Methods for Aryl Linkages
Palladium-catalyzed cross-coupling reactions are arguably the most powerful and versatile methods for forming the crucial aryl-cyclopropyl bond in a precursor to this compound. The Suzuki-Miyaura coupling, which joins an organoboron compound with an organic halide or triflate, is particularly well-suited for this purpose. audreyli.comorganic-chemistry.org
A plausible synthetic route would involve the coupling of cyclopropylboronic acid with a 1-bromo-4-fluoro-2-methylbenzene derivative. These reactions are known for their high functional group tolerance, allowing for the presence of the fluoro and methyl substituents on the aromatic ring. audreyli.comtandfonline.com The reaction proceeds with retention of the cyclopropyl group's configuration, which is critical if an enantiomerically pure cyclopropylboronic acid is used. organic-chemistry.orgnih.gov The choice of base, ligand, and solvent is crucial for optimizing the reaction yield and preventing side reactions. organic-chemistry.orgtandfonline.com
Table 2: Palladium-Catalyzed Suzuki-Type Coupling for Aryl-Cyclopropane Bond Formation
| Palladium Source | Ligand | Boron Reagent | Aryl Partner | Base | Typical Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Pd(PPh₃)₄ | - | Cyclopropylboronic acid | Aryl Bromide | Na₂CO₃ | Good to Excellent | audreyli.com |
| Pd(OAc)₂ | Triphenylphosphine | trans-Cyclopropylboronic acids | Aryl Triflates | KF·2H₂O or K₃PO₄·3H₂O | Very Good | organic-chemistry.org |
| [Pd(C₃H₅)Cl]₂ | Tedicyp (tetraphosphine) | Cyclopropylboronic acid | Aryl Bromides/Chlorides | K₂CO₃ | Good | tandfonline.com |
Gold(I)-Catalyzed Cycloisomerization Approaches for Cyclopropane Ring Formation
An alternative to using a pre-formed cyclopropyl nucleophile is to construct the cyclopropane ring during the synthesis. Gold(I) catalysis offers elegant and atom-economical pathways for this transformation, particularly through the cycloisomerization of enynes. rsc.orgnih.gov In this approach, a suitably designed 1,5-enyne substrate containing the 4-fluoro-2-methylphenyl group could undergo an intramolecular cyclization catalyzed by a gold(I) complex.
The high alkynophilicity of gold(I) leads to the activation of the alkyne, which is then attacked by the tethered alkene. nih.gov This process generates a cyclopropyl gold(I) carbene-like intermediate, which can then evolve to the final cyclopropane product. nih.gov This methodology allows for the rapid construction of molecular complexity from relatively simple acyclic precursors. rsc.org The reaction can be highly stereoselective, with the geometry of the starting enyne influencing the stereochemistry of the resulting cyclopropane. beilstein-journals.orguea.ac.uk
Other Transition Metal-Mediated Transformations in the Compound's Synthesis
Beyond nickel, palladium, and gold, other transition metals, notably rhodium and copper, are extensively used for cyclopropanation reactions. Rhodium(II) carboxylate complexes, such as dirhodium tetraacetate, are highly effective catalysts for the decomposition of diazo compounds in the presence of an alkene to form cyclopropanes. wikipedia.org A synthetic strategy could involve the reaction of a styrene (B11656) derivative bearing the 4-fluoro-2-methylphenyl moiety with a diazo compound in the presence of a chiral rhodium catalyst to achieve an asymmetric cyclopropanation. nih.govacs.org
These rhodium-catalyzed reactions are known for their high stereoselectivity, and the development of chiral ligands allows for excellent enantiocontrol. nih.govrsc.org The mechanism is believed to involve the formation of a metal carbene intermediate, which then undergoes a concerted addition to the alkene. wikipedia.org
Advanced Synthetic Strategies and Process Intensification
The synthesis of active pharmaceutical ingredients (APIs) and their intermediates is increasingly benefiting from advanced strategies that enhance efficiency, safety, and sustainability. Process intensification, which aims to develop smaller, cleaner, and more energy-efficient technologies, is a key concept in this evolution. pharmafeatures.comcobaltcommunications.com
For the synthesis of this compound, transitioning from traditional batch processing to continuous flow chemistry could offer significant advantages. mdpi.comdrreddys.com Flow chemistry involves pumping reagents through a network of tubes or microreactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. pharmasalmanac.comscielo.br This enhanced control often leads to higher yields, improved selectivity, and safer handling of hazardous reagents or exothermic reactions. pharmasalmanac.com
A multi-step synthesis could be designed where intermediates are generated and consumed in a continuous stream, eliminating the need for isolation and purification at each stage. mdpi.combeilstein-journals.org This "end-to-end" continuous manufacturing approach can significantly reduce production time, solvent usage, and waste generation, aligning with the principles of green chemistry. pharmasalmanac.comcetjournal.it The integration of real-time monitoring and automation, key tenets of Pharma 4.0, further ensures process robustness and consistent product quality. pharmafeatures.com
One-Pot Reaction Sequences for Enhanced Efficiency
One-pot syntheses, which involve multiple reaction steps in a single reactor without the isolation of intermediates, offer significant advantages in terms of time, resource, and waste reduction. While a specific one-pot protocol for this compound is not extensively detailed in the available literature, the principles of such a synthesis can be extrapolated from established methodologies for related compounds.
A plausible one-pot approach would involve the in situ formation of a necessary organometallic reagent followed by its immediate reaction with a suitable carbonyl compound. For instance, the generation of 4-fluoro-2-methylphenylmagnesium bromide from 1-bromo-4-fluoro-2-methylbenzene and magnesium metal could be directly followed by the addition of cyclopropyl methyl ketone to the reaction mixture. This sequence would yield the desired tertiary alcohol upon aqueous workup. The efficiency of such a process hinges on the careful control of reaction conditions to prevent side reactions, such as the self-coupling of the Grignard reagent or enolization of the ketone.
| Step | Reaction | Key Considerations |
| 1 | Formation of Grignard Reagent | Anhydrous conditions are crucial. Activation of magnesium may be required. |
| 2 | Nucleophilic Addition | Temperature control is important to manage the exothermic reaction. |
| 3 | Quenching | Typically performed with an aqueous solution of a weak acid, like ammonium (B1175870) chloride. |
This tandem approach minimizes handling of the often pyrophoric and moisture-sensitive Grignard reagent, thereby enhancing operational safety and efficiency.
Microwave-Assisted Synthetic Protocols
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. The use of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods.
In the context of synthesizing this compound, microwave heating can be applied to the Grignard reaction step. The formation of the Grignard reagent itself and its subsequent addition to a ketone can be significantly expedited. The efficient and uniform heating provided by microwaves can overcome the activation energy barrier of the reaction more effectively than conventional oil baths, leading to faster reaction rates.
Table of Microwave-Assisted Grignard Reaction Parameters (Illustrative)
| Parameter | Condition | Rationale |
| Solvent | Anhydrous Tetrahydrofuran (THF) or Diethyl Ether | High boiling point and good microwave absorption. |
| Temperature | 60-100 °C | Optimized for rapid reaction without significant solvent loss or degradation. |
| Time | 5-30 minutes | Significantly shorter than conventional heating methods. |
| Power | 100-300 W | Controlled to maintain the desired temperature. |
The benefits of microwave assistance extend to improved energy efficiency and the potential for solvent-free reactions in some cases, further contributing to the principles of green chemistry.
Biocatalytic Approaches to Chiral Alcohol Production
The synthesis of enantiomerically pure chiral alcohols is of paramount importance in the pharmaceutical industry. Biocatalysis, utilizing whole microbial cells or isolated enzymes, offers a highly selective and environmentally benign route to such compounds. nih.gov The asymmetric reduction of a prochiral ketone precursor, (4-fluoro-2-methylphenyl)(cyclopropyl)methanone, is a promising biocatalytic strategy to obtain a specific stereoisomer of this compound.
This process typically employs ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), which utilize nicotinamide (B372718) cofactors (NADH or NADPH) as a source of hydrides. A wide range of microorganisms, including yeasts and bacteria, are known to possess enzymes capable of reducing ketones with high enantioselectivity. longdom.org
Key Aspects of Biocatalytic Ketone Reduction:
Enzyme Selection: Screening of various microbial strains or purified enzymes is necessary to identify a biocatalyst with high activity and selectivity for the specific substrate.
Cofactor Regeneration: An efficient in situ cofactor regeneration system is essential for the economic viability of the process. This is often achieved by using a sacrificial co-substrate, such as isopropanol (B130326) or glucose.
Reaction Conditions: Optimization of pH, temperature, and substrate/biocatalyst concentration is crucial for maximizing the yield and enantiomeric excess (e.e.) of the desired chiral alcohol.
Key Synthetic Intermediates and Precursors to this compound
The successful synthesis of the target molecule relies on the availability and reactivity of key building blocks. These precursors can be broadly categorized into those contributing the fluorinated phenyl moiety and those providing the cyclopropyl group.
Utilization of Fluorinated Phenyl Building Blocks
The 4-fluoro-2-methylphenyl group is a common structural motif in many biologically active compounds. The primary precursor for introducing this group in the synthesis of this compound is typically a halogenated derivative that can be converted into an organometallic reagent.
1-Bromo-4-fluoro-2-methylbenzene: This is a commercially available and widely used starting material. It readily reacts with magnesium metal in an anhydrous ether solvent, such as THF, to form the corresponding Grignard reagent, 4-fluoro-2-methylphenylmagnesium bromide. chemicalbook.comsigmaaldrich.com This Grignard reagent is a potent nucleophile that can add to the carbonyl group of a cyclopropyl-containing ketone.
Table of Fluorinated Phenyl Precursors
| Compound Name | Structure | Role in Synthesis |
| 1-Bromo-4-fluoro-2-methylbenzene | Br-C₆H₃(F)(CH₃) | Precursor to the Grignard reagent. |
| 4-Fluoro-2-methylphenylmagnesium bromide | BrMg-C₆H₃(F)(CH₃) | Nucleophilic species that adds to a ketone. |
| 1-Iodo-4-fluoro-2-methylbenzene | I-C₆H₃(F)(CH₃) | An alternative precursor for organometallic reagent formation, often more reactive than the bromide. |
The choice of the halogen (bromine or iodine) can influence the ease of Grignard reagent formation, with iodides generally being more reactive.
Cyclopropyl-Containing Precursors in Advanced Syntheses
The cyclopropyl group is another important pharmacophore that can impart unique conformational constraints and metabolic stability to a molecule. In the synthesis of this compound, the cyclopropyl moiety can be introduced via either a nucleophilic or an electrophilic precursor.
Cyclopropyl Methyl Ketone: This commercially available ketone can serve as the electrophilic partner for the Grignard reagent derived from the fluorinated phenyl building block. The nucleophilic attack of the Grignard reagent on the carbonyl carbon of cyclopropyl methyl ketone leads directly to the formation of the target tertiary alcohol.
Cyclopropylmagnesium Bromide: Alternatively, a Grignard reagent can be prepared from bromocyclopropane. sigmaaldrich.com This nucleophilic cyclopropyl unit can then be reacted with an appropriate aryl ketone, such as 1-(4-fluoro-2-methylphenyl)ethanone, to afford the desired product.
Table of Cyclopropyl-Containing Precursors
| Compound Name | Structure | Role in Synthesis |
| Cyclopropyl Methyl Ketone | C₃H₅-C(O)-CH₃ | Electrophilic carbonyl compound. |
| Cyclopropylmagnesium Bromide | C₃H₅-MgBr | Nucleophilic cyclopropyl source. |
| 1-(4-Fluoro-2-methylphenyl)ethanone | CH₃-C(O)-C₆H₃(F)(CH₃) | Electrophilic ketone for reaction with a cyclopropyl nucleophile. |
Chemical Reactivity and Transformation Mechanisms of 1 4 Fluoro 2 Methylphenyl 1 Cyclopropyl Ethanol
Mechanistic Investigations of Reaction Pathways
The transformation of 1-(4-fluoro-2-methylphenyl)-1-cyclopropyl ethanol (B145695) can proceed through various mechanistic pathways, including radical, ionic, and rearrangement reactions. The specific pathway is often determined by the reaction conditions and reagents employed.
The cyclopropylcarbinyl system is known to undergo rapid ring-opening reactions when a radical is generated at the adjacent carbon. ucl.ac.uk In the case of 1-(4-fluoro-2-methylphenyl)-1-cyclopropyl ethanol, the formation of a radical at the tertiary carbon bearing the hydroxyl group could initiate such a process. This can be achieved through single-electron transfer (SET) processes. nih.govrsc.orgacs.org For instance, photoredox catalysis can generate an arylcyclopropyl cation radical, which can then undergo nucleophilic attack and ring-opening. nih.gov
The cleavage of the cyclopropane (B1198618) ring in such radical intermediates is a facile process, driven by the release of ring strain. nih.gov The regioselectivity of the ring opening is influenced by the stability of the resulting radical. In this specific molecule, cleavage of the bond between the more substituted carbons of the cyclopropyl (B3062369) ring would lead to a more stable homoallylic radical.
Table 1: Plausible Radical-Mediated Reactions and Intermediates
| Initiation Step | Key Intermediate | Potential Product Type |
| Single Electron Transfer (Oxidation) | Cyclopropylcarbinyl radical cation | Ring-opened functionalized products |
| Hydrogen Atom Abstraction | Tertiary alkyl radical | Ring-opened alkanes or further functionalized products |
Under acidic conditions, the hydroxyl group of this compound can be protonated, forming a good leaving group (water). Departure of water would generate a tertiary carbocation adjacent to the cyclopropyl ring. Such cyclopropylcarbinyl cations are known to be stabilized through charge delocalization involving the cyclopropane ring, potentially forming nonclassical carbocation intermediates. nih.govbeilstein-journals.org
This carbocation can then undergo several reactions:
Nucleophilic attack: A nucleophile can attack the carbocation, leading to substitution products.
Ring-opening: The high strain of the cyclopropane ring makes it susceptible to ring-opening, which can lead to the formation of homoallylic or cyclobutane (B1203170) derivatives. researchgate.net The presence of the aryl group can influence the regioselectivity of this process. nih.gov
Elimination: Loss of a proton from an adjacent carbon can lead to the formation of an alkene.
The stability of the carbocation intermediate is a crucial factor. The electron-donating methyl group on the phenyl ring can help stabilize the positive charge, while the electron-withdrawing fluorine atom will have a destabilizing effect. nih.gov
Table 2: Potential Ionic Reaction Pathways and Products
| Condition | Intermediate | Reaction Type | Potential Product |
| Acidic | Tertiary cyclopropylcarbinyl cation | Nucleophilic Substitution | Substituted ethanol derivative |
| Acidic | Tertiary cyclopropylcarbinyl cation | Ring-opening | Homoallylic alcohol or halide |
| Acidic | Tertiary cyclopropylcarbinyl cation | Elimination | Alkenyl cyclopropane derivative |
Rearrangement reactions offer another pathway for the transformation of this compound. While a classic Wittig rearrangement involves ethers, analogous ucl.ac.ukresearchgate.net- and nih.govresearchgate.net-sigmatropic rearrangements can occur in other systems. wikipedia.orgscripps.eduorganic-chemistry.orgorganic-chemistry.org For a ucl.ac.ukresearchgate.net-Wittig-type rearrangement to occur from the corresponding ether derivative, a strong base would be required to deprotonate the carbon adjacent to the oxygen, forming a carbanion. This carbanion could then rearrange to form a new carbon-carbon bond. However, given the structure, such a deprotonation would be challenging.
More relevant to the alcohol itself are acid-catalyzed rearrangements. As mentioned in the ionic mechanisms section, the formation of a carbocation intermediate can lead to skeletal rearrangements. For example, a pinacol-type rearrangement could occur if a vicinal diol derivative were formed. In the context of the cyclopropylcarbinyl cation, the rearrangement could involve the expansion of the cyclopropyl ring to a cyclobutyl system, or its opening to a homoallyl system.
Derivatization and Functional Group Interconversions of the Compound
The functional groups present in this compound allow for a variety of derivatization reactions, primarily involving the hydroxyl group.
The oxidation of tertiary alcohols is generally not possible without breaking carbon-carbon bonds, as there is no hydrogen atom on the carbon bearing the hydroxyl group. chemguide.co.uklibretexts.orgbyjus.comchemistryviews.org Therefore, typical oxidizing agents like acidified potassium dichromate(VI) or pyridinium (B92312) chlorochromate (PCC) would not be expected to oxidize this compound to a ketone. nih.gov
However, under harsh oxidative conditions, cleavage of the C-C bonds adjacent to the hydroxyl group could occur. This might lead to the formation of a ketone with the loss of one of the adjacent groups (either the methyl, cyclopropyl, or the substituted phenyl group), though this is generally not a synthetically useful transformation.
The direct reduction of the tertiary alcohol in this compound is not a typical transformation. However, related functional groups that could be formed from this compound can undergo reduction. For instance, if the alcohol were converted to a halide, it could be reductively removed.
The aromatic fluorine atom is generally stable to many reducing conditions. However, under specific catalytic hydrogenation conditions or with potent reducing agents, defluorination could potentially occur.
A more likely scenario for reduction involves the cyclopropyl ring. Reductive cleavage of the cyclopropane ring can occur under certain conditions, such as with dissolving metal reductions or in the presence of specific transition metal catalysts. beilstein-journals.org This process is also driven by the release of the inherent ring strain.
Nucleophilic Substitution at the Fluorine Atom
The fluorine atom on the phenyl ring of this compound is a potential site for nucleophilic aromatic substitution (SNAr). In this type of reaction, a nucleophile replaces a leaving group on an aromatic ring. The success of such a reaction is heavily influenced by the electronic nature of the aromatic ring and the reaction conditions.
The presence of the fluorine atom, being the most electronegative halogen, polarizes the C-F bond, making the carbon atom to which it is attached electrophilic. However, for a nucleophilic attack to be favorable, the aromatic ring typically requires the presence of strong electron-wijdthdrawing groups positioned ortho or para to the leaving group. These groups help to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. In the case of this compound, the methyl group is weakly electron-donating, and the cyclopropyl ethanol substituent is not strongly electron-withdrawing. This lack of significant activation suggests that nucleophilic substitution of the fluorine atom would likely require harsh reaction conditions, such as high temperatures and strong nucleophiles.
Potential nucleophiles for this transformation could include alkoxides, thiolates, and amines. The reaction mechanism would proceed via either a concerted pathway or a stepwise addition-elimination process.
Table 1: Predicted Reactivity of the Fluorine Atom in Nucleophilic Aromatic Substitution
| Nucleophile | Predicted Reactivity | Potential Product |
| Sodium methoxide (B1231860) (NaOMe) | Low to moderate | 1-(4-Methoxy-2-methylphenyl)-1-cyclopropyl ethanol |
| Sodium thiophenoxide (NaSPh) | Moderate | 1-(4-(Phenylthio)-2-methylphenyl)-1-cyclopropyl ethanol |
| Ammonia (NH₃) | Low | 1-(4-Amino-2-methylphenyl)-1-cyclopropyl ethanol |
Transformations Involving the Secondary Alcohol Functionality
The tertiary alcohol group in this compound is a versatile functional group that can undergo a variety of transformations, including oxidation, esterification, and etherification.
Oxidation: Tertiary alcohols are generally resistant to oxidation under standard conditions because they lack a hydrogen atom on the carbinol carbon. Therefore, typical oxidizing agents like potassium permanganate (B83412) or chromic acid would not be expected to react.
Esterification: The alcohol can react with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters. This reaction, often catalyzed by an acid, is known as Fischer esterification when a carboxylic acid is used. The reactivity in esterification is influenced by steric hindrance around the hydroxyl group. The presence of the cyclopropyl and 2-methylphenyl groups may sterically encumber the alcohol, potentially requiring longer reaction times or more reactive acylating agents.
Etherification: The formation of an ether from this tertiary alcohol can be achieved through various methods. For instance, the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, could be employed. In this case, the tertiary alcohol would first need to be deprotonated with a strong base to form the corresponding alkoxide. The steric hindrance around the oxygen atom could again play a significant role in the feasibility and efficiency of this reaction.
Ring-Opening Reactions of the Cyclopropyl Moiety
The cyclopropyl group, a three-membered carbocycle, is characterized by significant ring strain (approximately 27 kcal/mol). This inherent strain makes the C-C bonds of the ring susceptible to cleavage under certain conditions, leading to ring-opening reactions.
Acid-Catalyzed Ring Opening Pathways
In the presence of a strong acid, the hydroxyl group can be protonated, forming a good leaving group (water). Departure of the water molecule would generate a tertiary carbocation adjacent to the cyclopropyl ring. This carbocation can be stabilized by the cyclopropyl group through a phenomenon known as "cyclopropylcarbinyl cation rearrangement." The cyclopropyl ring can participate in charge delocalization, leading to a series of rearrangements and potential ring-opening products.
The acid-catalyzed ring-opening of cyclopropylcarbinols can proceed through different pathways, depending on the reaction conditions and the structure of the substrate. The initial carbocation could be attacked by a nucleophile present in the reaction medium, or it could undergo rearrangement to a more stable carbocation before nucleophilic attack. The regioselectivity and stereoselectivity of these reactions are often complex.
Metal-Catalyzed Ring Opening Processes
Transition metals, such as palladium, rhodium, and nickel, can catalyze the ring-opening of cyclopropanes. These reactions often involve the oxidative addition of a C-C bond of the cyclopropyl ring to the metal center, forming a metallacyclobutane intermediate. This intermediate can then undergo further transformations, such as reductive elimination or insertion reactions, to yield a variety of ring-opened products.
For this compound, metal-catalyzed ring-opening could be initiated by coordination of the metal to the alcohol's oxygen or through direct interaction with the cyclopropyl ring. The specific outcome of such a reaction would depend on the choice of metal catalyst, ligands, and reaction conditions. These processes could lead to the formation of homoallylic alcohols or other functionalized acyclic compounds.
Table 2: Summary of Potential Reactivity
| Functional Group | Reaction Type | Key Features and Considerations |
| 4-Fluoro Substituent | Nucleophilic Aromatic Substitution | Requires strong nucleophiles and potentially harsh conditions due to lack of strong activating groups. |
| Tertiary Alcohol | Oxidation | Resistant to standard oxidation conditions. |
| Esterification | Feasible with carboxylic acids or derivatives; may be sterically hindered. | |
| Etherification | Possible via Williamson synthesis after deprotonation; steric hindrance is a factor. | |
| Cyclopropyl Moiety | Acid-Catalyzed Ring Opening | Proceeds via a cyclopropylcarbinyl cation; can lead to rearranged products. |
| Metal-Catalyzed Ring Opening | Involves oxidative addition to a metal center; product depends on catalyst and conditions. |
Advanced Spectroscopic and Computational Characterization of 1 4 Fluoro 2 Methylphenyl 1 Cyclopropyl Ethanol
High-Resolution Spectroscopic Techniques for Structural Elucidation
High-resolution spectroscopic methods are indispensable for the unambiguous determination of a molecule's three-dimensional structure. By probing the interactions of molecules with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (IR and Raman), and mass spectrometry provide detailed information on the connectivity, chemical environment, and functional groups present in 1-(4-fluoro-2-methylphenyl)-1-cyclopropyl ethanol (B145695).
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR for Stereochemical Assignment and Conformational Analysis)
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the stereochemical intricacies of a molecule. For 1-(4-fluoro-2-methylphenyl)-1-cyclopropyl ethanol, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a comprehensive structural picture.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals for the aromatic, methyl, hydroxyl, and cyclopropyl (B3062369) protons. The aromatic protons are expected to appear as a complex multiplet in the downfield region, with their chemical shifts and coupling constants influenced by the fluorine and methyl substituents. The methyl group on the phenyl ring would likely present as a singlet. The protons of the cyclopropyl group will exhibit characteristic upfield shifts and complex splitting patterns due to geminal and vicinal coupling. The hydroxyl proton will appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number and type of carbon environments. The carbon attached to the hydroxyl group is expected to resonate in the carbinol region. The aromatic carbons will show signals in the downfield region, with the carbon directly bonded to fluorine exhibiting a large one-bond C-F coupling constant. The methyl carbon and the carbons of the cyclopropyl ring will appear in the upfield aliphatic region.
¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique for probing the local environment of the fluorine atom. A single resonance is expected for the fluorine atom on the phenyl ring. The chemical shift of this signal will be characteristic of a fluorine atom attached to an aromatic ring and can be influenced by the electronic effects of the other substituents.
Predicted NMR Data:
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic-H | 7.0 - 7.5 | m | 3H |
| OH | 1.5 - 2.5 | br s | 1H |
| CH₃ | 2.2 - 2.4 | s | 3H |
| Cyclopropyl-H (CH) | 0.8 - 1.2 | m | 1H |
| Cyclopropyl-H (CH₂) | 0.2 - 0.6 | m | 4H |
| ¹³C NMR | Predicted Chemical Shift (ppm) |
| Aromatic C-F | 160 - 165 (d, ¹JCF ≈ 245 Hz) |
| Aromatic C-C | 115 - 145 |
| C-OH | 70 - 75 |
| CH₃ | 18 - 22 |
| Cyclopropyl CH | 15 - 20 |
| Cyclopropyl CH₂ | 1 - 5 |
| ¹⁹F NMR | Predicted Chemical Shift (ppm) |
| Ar-F | -110 to -120 |
Vibrational Spectroscopy (IR, Raman) for Identifying Functional Groups and Structural Features
IR Spectroscopy: The infrared spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aromatic ring and the aliphatic methyl and cyclopropyl groups are anticipated in the 2850-3100 cm⁻¹ region. A strong absorption due to the C-F stretch is expected around 1200-1250 cm⁻¹. The C-O stretching vibration of the tertiary alcohol will likely appear in the 1100-1200 cm⁻¹ range. Aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations are typically strong in the Raman spectrum. The symmetric breathing mode of the cyclopropyl ring is also expected to give a characteristic Raman signal.
Predicted Vibrational Frequencies:
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Intensity |
| O-H Stretch | 3200 - 3600 | Broad, Strong |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium-Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |
| C-F Stretch | 1200 - 1250 | Strong |
| C-O Stretch | 1100 - 1200 | Medium-Strong |
Mass Spectrometry for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
The molecular ion peak (M⁺) in the mass spectrum of this compound would confirm its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula (C₁₂H₁₅FO).
Predicted Key Mass Spectrometry Fragments:
| m/z | Predicted Fragment Ion | Fragmentation Pathway |
| 194 | [C₁₂H₁₅FO]⁺ | Molecular Ion (M⁺) |
| 179 | [C₁₂H₁₂FO]⁺ | Loss of CH₃ |
| 176 | [C₁₂H₁₂F]⁺ | Loss of H₂O |
| 153 | [C₉H₁₀FO]⁺ | Loss of C₃H₅ (cyclopropyl) |
| 125 | [C₇H₆FO]⁺ | Benzylic cleavage |
| 109 | [C₇H₆F]⁺ | Further fragmentation |
Computational Chemistry and Quantum-Chemical Investigations
Computational chemistry provides a theoretical framework to investigate the molecular and electronic properties of compounds, offering insights that complement experimental data. Quantum-chemical methods can be used to predict geometries, energies, and spectroscopic properties.
Density Functional Theory (DFT) Studies of Molecular and Electronic Properties
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. DFT calculations can provide valuable information about the optimized geometry, electronic charge distribution, and frontier molecular orbitals (HOMO and LUMO) of this compound.
DFT calculations would likely predict a staggered conformation around the C-O bond to minimize steric hindrance. The calculated bond lengths and angles would be in good agreement with expected values for similar structures. The analysis of the molecular electrostatic potential (MEP) would reveal the electron-rich regions, such as the oxygen and fluorine atoms, which are potential sites for electrophilic attack. The HOMO-LUMO energy gap, also obtainable from DFT calculations, provides an indication of the molecule's kinetic stability and chemical reactivity.
HOMO-LUMO Analysis and Charge Transfer Properties:An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to understanding a molecule's electronic properties and reactivity. However, no such analysis has been published for this compound.
Without primary research data from computational studies on this specific compound, it is not possible to generate the scientifically accurate and detailed article as requested. The creation of data tables and in-depth research findings is contingent upon the existence of this foundational scientific work.
Applications of 1 4 Fluoro 2 Methylphenyl 1 Cyclopropyl Ethanol As a Synthetic Building Block
Strategic Utilization in the Construction of Complex Organic Molecules
The application of cyclopropyl-containing building blocks is a well-established strategy for introducing conformational rigidity and unique three-dimensional character into complex molecules. 1-(4-Fluoro-2-methylphenyl)-1-cyclopropyl ethanol (B145695) serves as a precursor to a cyclopropylcarbinyl cation, a highly reactive intermediate that can undergo a variety of transformations. rsc.orgresearchgate.net Under acidic or Lewis acid-catalyzed conditions, the tertiary alcohol can be protonated and eliminated as water, generating a tertiary benzylic carbocation stabilized by the adjacent phenyl ring. This cation is not classical; it exists in equilibrium with homoallylic and cyclobutyl cation forms, providing multiple pathways for nucleophilic attack or rearrangement. rsc.org This reactivity allows for the construction of intricate carbocyclic and heterocyclic frameworks from a relatively simple starting material. chemicalbook.commdpi.com
The strategic placement of the fluoro and methyl groups on the phenyl ring also influences reactivity and provides sites for further functionalization, making this compound a valuable starting point for creating libraries of complex molecules for medicinal chemistry research.
Role in Cascade and Domino Reaction Sequences for Chemical Diversification
Cascade reactions, also known as domino or tandem reactions, are powerful tools in organic synthesis for building molecular complexity in a single operation, thereby increasing efficiency and reducing waste. wikipedia.org Cyclopropyl (B3062369) carbinols are excellent substrates for initiating such cascades. acs.org
For 1-(4-Fluoro-2-methylphenyl)-1-cyclopropyl ethanol, the formation of the cyclopropylcarbinyl cation can trigger a cascade involving ring-opening of the strained cyclopropane (B1198618). This generates a homoallylic carbocation, which can be trapped by intramolecular or intermolecular nucleophiles. For instance, if a nucleophilic group is tethered elsewhere on the molecule or introduced into the reaction, a subsequent cyclization can occur, leading to the formation of larger ring systems. semanticscholar.org This tandem process of cation formation, ring-opening, and cyclization allows for the rapid assembly of diverse molecular scaffolds from a single precursor. nih.gov
Below is a table illustrating potential cascade pathways for cyclopropyl carbinols:
| Initiation Step | Key Intermediate | Cascade Process | Resulting Structure | Reference |
|---|---|---|---|---|
| Acid-catalyzed dehydration | Tertiary cyclopropylcarbinyl cation | Ring-opening and intramolecular trapping | Fused or spirocyclic systems | semanticscholar.org |
| Palladium catalysis | Pd-alkenyl intermediate | Heck reaction followed by ring-opening | Functionalized dienes or larger rings | acs.org |
Development of Novel Chemical Scaffolds and Architectures
The rearrangement of cyclopropylcarbinyl systems provides a robust method for creating novel molecular scaffolds that would be challenging to synthesize through other means. The selective cleavage of the C-C bonds within the cyclopropane ring can lead to different structural outcomes. Depending on reaction conditions and the substitution pattern, the rearrangement of the cation derived from this compound can lead to the formation of cyclobutane (B1203170), homoallyl, or other rearranged carbon skeletons. researchgate.net
For example, research on analogous 2-[cyclopropyl(hydroxy)methyl]phenols has shown that AgOTf-catalyzed rearrangement can produce benzo[b]oxepines and 2H-chromenes. researchgate.net Similarly, gold-catalyzed rearrangement of related aminophenyl cyclopropylmethanols yields benzo-fused nitrogen rings like 2,3-dihydro-1H-benzo[b]azepines and 2-vinylindolines. semanticscholar.org These transformations highlight the potential of this compound to serve as a precursor for a variety of unique heterocyclic and carbocyclic architectures, which are of significant interest in materials science and drug discovery.
Preparation of Densely Substituted Cyclopropane Derivatives
While the primary reactivity of cyclopropyl carbinols often involves ring-opening, they can also serve as precursors to other functionalized cyclopropanes. One potential pathway involves the dehydration of this compound to form the corresponding alkene, 1-(cyclopropylidene)-4-fluoro-2-methylbenzene or 1-(4-fluoro-2-methylphenyl)-1-vinylcyclopropane. These olefinic intermediates are valuable substrates for a range of addition reactions across the double bond.
For example, subsequent reactions such as dihydroxylation, epoxidation, or hydrogenation could introduce new functional groups while retaining the cyclopropane ring. This two-step sequence (elimination followed by addition) would transform the initial tertiary alcohol into a new, more densely functionalized cyclopropane derivative. Methodologies for the stereoselective synthesis of substituted cyclopropanols are also well-developed, suggesting that derivatives of the title compound could be accessed with high levels of control. chemrxiv.orgorganic-chemistry.org
Precursor in Multi-Step Synthesis of Advanced Chemical Intermediates
In the pharmaceutical industry, chemical compounds used in the synthesis of Active Pharmaceutical Ingredients (APIs) are known as advanced intermediates. pharmanoble.com The structural motifs within this compound—specifically the fluorinated phenyl ring and the cyclopropyl group—are highly sought after in medicinal chemistry. The fluorine atom can enhance metabolic stability and binding affinity, while the cyclopropyl ring acts as a rigid, non-classical bioisostere for phenyl rings or gem-dimethyl groups. acs.org
This compound's structure makes it an ideal precursor for more complex molecules intended for biological screening. Through modifications of the tertiary alcohol (e.g., conversion to an ether, amine, or azide) or through rearrangements of the cyclopropylcarbinyl system, a wide array of advanced intermediates can be synthesized. While specific examples naming this exact compound as an intermediate in a patented API synthesis are not prevalent in the literature, its constitution makes it a highly valuable building block for drug discovery programs aiming to create novel therapeutic agents. nih.gov
Q & A
Q. What are the standard synthetic routes for 1-(4-Fluoro-2-methylphenyl)-1-cyclopropyl ethanol?
Methodological Answer: The compound can be synthesized through:
- Grignard Reaction : Reacting a fluorinated aryl magnesium bromide (e.g., 4-fluoro-2-methylphenylmagnesium bromide) with cyclopropanecarbaldehyde in anhydrous ether. The reaction requires strict temperature control (0–5°C) and inert conditions to prevent side reactions .
- Ketone Reduction : Reducing 1-(4-fluoro-2-methylphenyl)-1-cyclopropylethanone using sodium borohydride (NaBH₄) in ethanol. Reaction progress is monitored via TLC, and the product is purified via recrystallization .
- Biocatalytic Methods : Enantioselective reduction of the corresponding ketone using Daucus carota (carrot) cells in aqueous medium. This method yields optically active (S)-enantiomers with high enantiomeric excess (ee >90%) under mild pH (6.5–7.5) and ambient temperature .
Q. How can the purity and structural integrity of the compound be validated?
Methodological Answer:
- Chromatography : HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) and UV detection at 254 nm ensures purity (>98%) .
- Spectroscopy :
- ¹H/¹³C NMR : Key signals include the cyclopropyl ring protons (δ 0.5–1.2 ppm), aromatic protons (δ 6.8–7.4 ppm), and hydroxyl proton (δ 2.1–2.5 ppm, broad) .
- Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 194.1 [M+H]⁺ .
- X-ray Crystallography : Resolves absolute configuration, particularly for enantiopure forms. Intramolecular hydrogen bonds (O-H⋯N) stabilize the structure .
Advanced Research Questions
Q. What strategies optimize enantioselective synthesis of this compound?
Methodological Answer:
- Chiral Catalysts : Use (R)-BINAP-Ru complexes for asymmetric hydrogenation of ketones, achieving >95% ee. Reaction conditions: 50°C, 50 bar H₂, 24 h .
- Enzymatic Resolution : Lipase-catalyzed kinetic resolution (e.g., Candida antarctica lipase B) in organic solvents (hexane:isopropanol, 3:1) selectively hydrolyzes one enantiomer .
- Computational Modeling : Density Functional Theory (DFT) predicts transition states and enantioselectivity trends. Solvent effects (e.g., ethanol vs. THF) are modeled using COSMO-RS .
Q. How does structural modification (e.g., substituent variation) impact biological activity?
Methodological Answer:
- SAR Studies : Replace the 4-fluoro group with Cl or Br to assess antimicrobial potency. In vitro assays (MIC against S. aureus) show fluorine enhances membrane permeability vs. bulkier halogens .
- Cyclopropyl Rigidity : Replace cyclopropane with cyclohexane to study conformational effects. Molecular docking reveals cyclopropane’s strain enhances binding to bacterial enzyme active sites (e.g., FabI) .
- Polar Group Addition : Introduce a hydroxyl at the cyclopropane ring. Solubility increases (logP drops from 2.8 to 1.5), but metabolic stability decreases in hepatic microsomal assays .
Q. What computational tools predict the compound’s reactivity and stability?
Methodological Answer:
- Reactivity : Gaussian 16 calculates frontier molecular orbitals (HOMO-LUMO gap). A smaller gap (e.g., 4.5 eV) correlates with higher electrophilicity in fluorinated derivatives .
- Degradation Pathways : Molecular dynamics (MD) simulations in water predict hydrolysis at the cyclopropane ring under acidic conditions (pH <3). QSPR models validate shelf-life predictions .
- Docking Studies : AutoDock Vina models interactions with cytochrome P450 enzymes (e.g., CYP3A4). The compound’s logD (2.1) predicts moderate hepatic clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
